

Dalbergin: A Technical Guide to its Discovery, Isolation, and Characterization from Heartwood

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Compound of Interest

Compound Name: *Dalbergin*

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This technical guide provides a comprehensive overview of the neoflavonoid **Dalbergin**, focusing on its discovery in and isolation from the heartwood of Dalbergia species. This document details the experimental protocols for extraction, purification, and characterization, presents quantitative data in a structured format, and visualizes key processes using Graphviz diagrams.

Introduction to Dalbergin

Dalbergin (6-hydroxy-7-methoxy-4-phenylcoumarin) is a naturally occurring neoflavonoid found predominantly in the heartwood of various species of the Dalbergia genus, such as Dalbergia sissoo and Dalbergia odorifera[1][2]. These species are commonly known as rosewood. Phytochemical investigations have consistently identified **Dalbergin** as a significant constituent of the heartwood, contributing to its color and biological activities[2][3]. **Dalbergin** has garnered attention in the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities[4][5]. This guide focuses on the technical aspects of its isolation and characterization from its natural source.

Physicochemical and Spectroscopic Data of Dalbergin

Accurate identification of isolated **Dalbergin** is crucial. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of **Dalbergin**

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₂ O ₄	[6]
Molecular Weight	268.26 g/mol	[6]
Appearance	Pale yellow powder	[7]
Melting Point	208-209 °C	[2]
Solubility	Low aqueous solubility; soluble in DMSO and ethanol	[4]

Table 2: Spectroscopic Data for **Dalbergin** Characterization

Spectroscopic Technique	Key Data and Observations	Reference
¹ H-NMR (400 MHz, DMSO-d ₆)	δ 9.42 (s, 1H), 7.58 (m, 5H), 7.12 (s, 1H), 6.82 (s, 1H), 6.19 (s, 1H), 3.89 (s, 3H)	[6]
¹³ C-NMR (101 MHz, DMSO-d ₆)	δ 160.86, 155.59, 152.41, 149.01, 144.05, 135.82, 130.00, 129.30, 128.80, 111.60, 110.82, 100.89, 56.65	[6]
Mass Spectrometry (MS)	ESI-MS m/z: [M-H] ⁻ 266.87. Fragmentation shows loss of CH ₃ , CO, and CO ₂ .	[6][8][9]
FT-IR (KBr, cm ⁻¹)	3365 (O-H), 1629 (C=O), 1596, 1375, 1280, 1006	[2]
UV-Visible (MeOH, nm)	λ _{max} 308, 296	[2]

Experimental Protocols for Isolation and Purification

The isolation of **Dalbergin** from *Dalbergia* heartwood is a multi-step process involving extraction and chromatographic purification.

Preparation of Plant Material and Extraction

- **Collection and Preparation:** The heartwood of *Dalbergia sissoo* or a similar species is collected, washed to remove impurities, and shade-dried for 15-20 days[2]. The dried heartwood is then chopped and ground into a coarse powder[2].
- **Solvent Extraction:**
 - The powdered heartwood (e.g., 2.5 kg) is first percolated with hexane overnight at room temperature to remove chlorophyll and other non-polar compounds[2].
 - The defatted heartwood is then subjected to hot extraction with methanol using a reflux apparatus for eight hours. This process is typically repeated three times to ensure exhaustive extraction[2][7].
 - The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous mass[2][7].

Chromatographic Isolation and Purification

The crude methanolic extract is subjected to column chromatography for the separation of **Dalbergin**.

- **Column Preparation:** A glass column is packed with silica gel (60-120 mesh) using a suitable solvent such as hexane[2][7]. The crude extract is mixed with a small amount of silica gel to form a slurry, which is then loaded onto the top of the column[2].
- **Elution:** The column is eluted with a gradient of solvents with increasing polarity. A common solvent system starts with hexane, followed by mixtures of hexane and benzene, then benzene and ethyl acetate, and finally ethyl acetate and methanol[2][7].

- Fraction Collection and Monitoring: Fractions (e.g., 500 ml each) are collected and monitored by Thin Layer Chromatography (TLC) on silica gel-G plates[2][7]. The TLC plates are developed in a suitable solvent system (e.g., toluene:ethyl acetate:formic acid, 7:3:few drops) and visualized in an iodine chamber[2][10].
- Isolation of **Dalbergin**: Fractions showing a prominent spot corresponding to **Dalbergin** are combined. **Dalbergin** is typically eluted with a mixture of ethyl acetate and benzene (e.g., 1:1)[2].
- Purification: The combined fractions containing **Dalbergin** are further purified by recrystallization from a suitable solvent like ethyl acetate to obtain pale yellow crystals[2][7].

High-Performance Liquid Chromatography (HPLC) Analysis

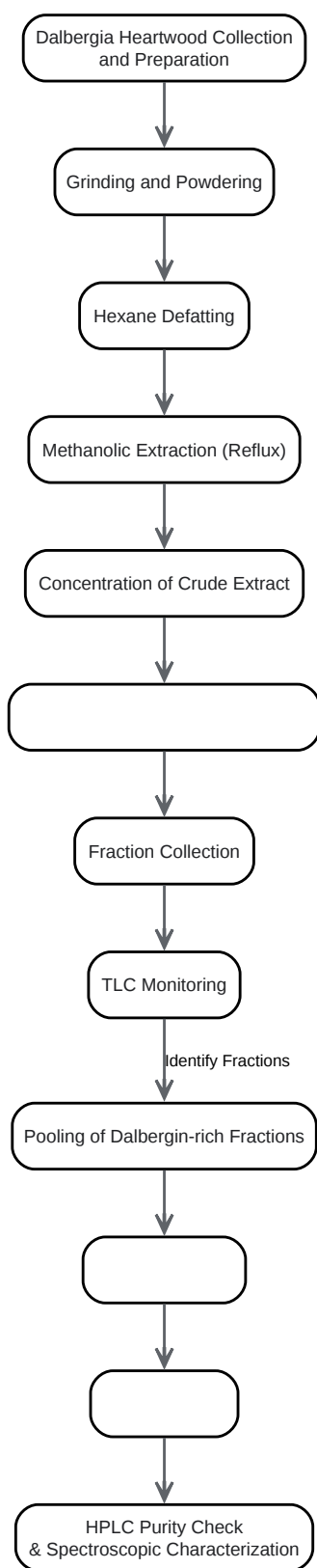
The purity of the isolated **Dalbergin** can be confirmed using HPLC.

- Column: A C18 column is commonly used[11].
- Mobile Phase: A gradient of methanol and water is often employed[11].
- Detection: UV detection at an appropriate wavelength (e.g., 254 nm)[6].

Visualized Workflows and Pathways

Experimental Workflow for Dalbergin Isolation

The following diagram illustrates the key steps in the isolation of **Dalbergin** from Dalbergia heartwood.

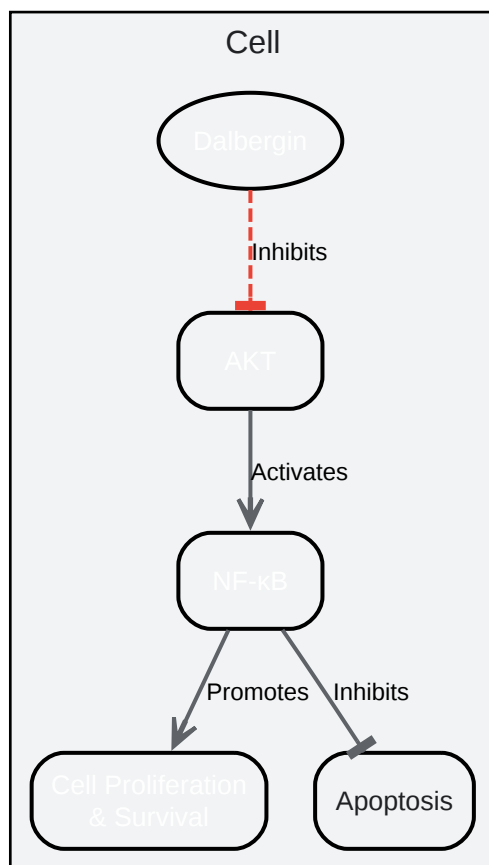


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Caption: Workflow for the isolation and purification of **Dalbergin**.

Dalbergin's Inhibition of the AKT/NF- κ B Signaling Pathway

Dalbergin has been shown to exert anticancer effects by inhibiting the AKT/NF- κ B signaling pathway, which is crucial for cell survival and proliferation.



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Caption: **Dalbergin**'s inhibitory effect on the AKT/NF- κ B pathway.

Quantitative Analysis

The yield of **Dalbergin** from heartwood can vary depending on the species, age of the tree, and extraction method. While specific percentage yields from extraction are not consistently reported across the literature, studies on the chemical composition of Dalbergia heartwood indicate that flavonoids, including **Dalbergin**, are major constituents[3][8]. For instance, the total flavonoid content in the heartwood of Dalbergia odorifera can be substantial, and

Dalbergin is a key component among them. In a study on *Dalbergia oliveri*, the content of several flavonoids was found to be significantly higher in the heartwood compared to the sapwood.

Conclusion

This technical guide provides a detailed framework for the discovery, isolation, and characterization of **Dalbergin** from *Dalbergia* heartwood. The experimental protocols and spectroscopic data presented herein offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The elucidation of **Dalbergin**'s biological activities, such as its role in the AKT/NF- κ B signaling pathway, underscores its potential as a lead compound for therapeutic applications. Further research is warranted to explore its full pharmacological potential and to optimize isolation techniques for higher yields.

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